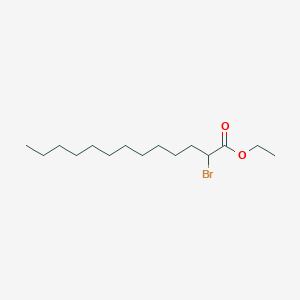![molecular formula C14H16ClNO B14610223 Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- CAS No. 57734-97-1](/img/structure/B14610223.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the quinuclidine family, which is characterized by a bicyclic framework containing nitrogen. The presence of the 2-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- typically involves the reaction of quinuclidinone with 2-chlorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the 2-chlorobenzoyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted phenyl derivatives.
科学研究应用
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to muscarinic receptors, acting as a partial agonist. This interaction modulates the activity of these receptors, influencing various physiological processes. The pathways involved include the inhibition of acetylcholine binding, leading to altered neurotransmission.
相似化合物的比较
Similar Compounds
3-Quinuclidinone: Another quinuclidine derivative with a similar bicyclic structure but lacking the 2-chlorophenyl group.
1-Azabicyclo[2.2.2]octan-3-yl acetate: A related compound with an acetate group instead of the methanone group.
Palonosetron: A compound with a similar bicyclic structure used as an antiemetic agent.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain receptors and its potential as a therapeutic agent.
属性
CAS 编号 |
57734-97-1 |
|---|---|
分子式 |
C14H16ClNO |
分子量 |
249.73 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H16ClNO/c15-13-4-2-1-3-11(13)14(17)12-9-16-7-5-10(12)6-8-16/h1-4,10,12H,5-9H2 |
InChI 键 |
RBCKMKXUBRKSRC-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)C(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14610194.png)







![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
